molecular formula C5H8N2OS B8705851 2-Amino-5,5-dimethylthiazol-4(5H)-one

2-Amino-5,5-dimethylthiazol-4(5H)-one

Cat. No. B8705851
M. Wt: 144.20 g/mol
InChI Key: IDALNGXBOPPKGA-UHFFFAOYSA-N
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Patent
US04378357

Procedure details

A suspension of thiourea (19.0 g, 0.25 mole) in 150 ml of ethanol was heated under reflux until all of the thiourea had dissolved. Ethyl 2-bromo-isobutyrate (49.0 g, 0.25 mole) was then added over 10 minutes to the refluxing solution, after which time the solution was heated under reflux for six hours then allowed to stir at ambient temperature 36 hours. The solution was concentrated to dryness and the residue treated with water, then with aqueous NaHCO3 to adjust the pH to 7.0. The precipitated solid was collected by filtration, washed with water and dried to yield 5,5-dimethyl-2-iminothiazolidin-4-one: mp 252°-254° C.; 15.0 g (0.12 mole, 47%). Structure was confirmed by IR and NMR.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br[C:6]([CH3:13])([CH3:12])[C:7](OCC)=[O:8]>C(O)C>[CH3:12][C:6]1([CH3:13])[S:3][C:2](=[NH:4])[NH:1][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
after which time the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CC1(C(NC(S1)=N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.